m-Toluenesulfonyl fluoride (CAS 454-66-0), also known as 3-methylbenzenesulfonyl fluoride, is a highly stable, latent electrophile utilized primarily in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent probe development . Unlike traditional highly reactive electrophiles, this sulfonyl fluoride remains completely inert under standard physiological and aqueous conditions, yet reacts quantitatively with specific nucleophiles (such as phenols, amines, and targeted protein residues) when exposed to specific SuFEx catalysts or protein microenvironments . Its meta-substituted methyl group provides a distinct steric profile compared to linear para-analogs, making it an essential precursor for assembling -SO2- linked small molecules, synthesizing activity-based protein profiling (ABPP) libraries, and engineering targeted covalent inhibitors .
Substituting m-toluenesulfonyl fluoride with its chloride analog (m-toluenesulfonyl chloride) or its positional isomer (p-toluenesulfonyl fluoride) compromises both process stability and target specificity [1]. Sulfonyl chlorides undergo rapid, uncontrolled hydrolysis in aqueous buffers, severely limiting their utility in biological assays and mixed-aqueous SuFEx couplings where the fluoride analog remains stable for days . Furthermore, replacing the meta-methyl group with a para-methyl group fundamentally alters the steric projection of the resulting covalent adduct. In covalent docking and protease inhibition workflows, this structural difference dictates whether the probe can successfully access specific hydrophobic sub-pockets, directly impacting binding affinity and labeling efficiency [1].
In aqueous and physiological environments, sulfonyl fluorides exhibit extreme resistance to hydrolysis compared to their chloride counterparts[1]. While m-toluenesulfonyl chloride hydrolyzes rapidly, often degrading by >50% within minutes in aqueous buffer at pH 7.4, m-toluenesulfonyl fluoride remains essentially intact (>95% stable) over 24 hours . This latent electrophilicity allows for selective SuFEx click reactions in complex biological media without competitive degradation [1].
| Evidence Dimension | Aqueous Hydrolytic Stability (pH 7.4) |
| Target Compound Data | >95% intact after 24 hours |
| Comparator Or Baseline | m-Toluenesulfonyl chloride (>50% hydrolyzed in <10 minutes) |
| Quantified Difference | Orders of magnitude increase in aqueous half-life |
| Conditions | Aqueous buffer, pH 7.4, room temperature |
Essential for chemical biology procurement, as it ensures the reagent survives aqueous assay conditions long enough to selectively label biological targets.
m-Toluenesulfonyl fluoride serves as a highly efficient SuFEx hub, reacting with silyl ethers or phenolic nucleophiles under specific catalysis (e.g., DBU or BEMP) . Standard SuFEx protocols utilizing this reagent routinely achieve >90% coupling yields to form stable sulfonate or sulfonamide linkages, outperforming traditional sulfonyl chloride couplings which often suffer from lower yields due to competitive hydrolysis during workup [1].
| Evidence Dimension | Isolated Coupling Yield |
| Target Compound Data | >90% yield |
| Comparator Or Baseline | Traditional sulfonyl chloride coupling (<70% in mixed aqueous/organic conditions) |
| Quantified Difference | >20% increase in isolated yield |
| Conditions | DBU/BEMP catalysis, room temperature, mixed media |
High coupling efficiency reduces precursor waste and simplifies purification in late-stage functionalization and library synthesis.
The meta-methyl group of m-toluenesulfonyl fluoride projects at a ~120° angle relative to the sulfonyl linker, fundamentally differentiating its binding geometry from the 180° linear projection of p-toluenesulfonyl fluoride [1]. In the synthesis of activity-based protein profiling (ABPP) probes, this specific vector allows the meta-tolyl group to engage distinct hydrophobic sub-pockets, directly modulating the binding affinity and selectivity profile against specific serine, tyrosine, or lysine residues compared to the para-analog.
| Evidence Dimension | Steric Projection Angle |
| Target Compound Data | ~120° projection (meta-substitution) |
| Comparator Or Baseline | p-Toluenesulfonyl fluoride (~180° linear projection) |
| Quantified Difference | 60° shift in methyl group vector |
| Conditions | Covalent docking / protein-ligand structural analysis |
Crucial for medicinal chemists selecting precursors to build structurally diverse covalent libraries that maximize target hit rates.
m-Toluenesulfonyl fluoride is optimally suited for late-stage functionalization and the generation of diverse chemical libraries via Sulfur(VI) Fluoride Exchange (SuFEx). Its stability allows for controlled, high-yield coupling with phenols and amines under specific catalysis, avoiding the hydrolytic degradation typical of sulfonyl chlorides [1].
Due to its latent electrophilicity, this compound is an ideal warhead precursor for ABPP. It remains unreactive in biological media until it encounters a specific microenvironment or catalytic residue, enabling the selective mapping of enzyme active sites without high background labeling [2].
The distinct meta-methyl vector makes it a valuable building block for covalent drug discovery. Procurement of the meta-isomer allows medicinal chemists to explore specific steric fits in protein binding pockets that are inaccessible to the more common para-substituted analogs, optimizing inhibitor potency and selectivity [2].
Corrosive;Irritant